methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted thiophenes and pyrimidines, which undergo condensation reactions under controlled conditions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects and drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one acetate
- (2Z)-2-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Uniqueness
Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the thiazolo[3,2-a]pyrimidine core and the presence of both acetyloxy and methylthiophenyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C23H20N2O5S2 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20N2O5S2/c1-12-9-10-31-17(12)11-18-21(27)25-20(15-5-7-16(8-6-15)30-14(3)26)19(22(28)29-4)13(2)24-23(25)32-18/h5-11,20H,1-4H3/b18-11- |
InChI Key |
FNKAELOEZVTQBS-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC(=O)C |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
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